The compound [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride is a chemical entity with the IUPAC name corresponding to its structural components. It is classified as an organic compound, specifically a pyrazole derivative, which is notable for its pharmacological significance. The compound has a molecular formula of and a molecular weight of 224.13 g/mol. Its CAS number is 1899946-38-3, and it is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride typically involves several steps that can vary depending on the specific synthetic route chosen. One common method includes:
The molecular structure of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride can be described using various structural representations:
1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1This code provides a standard way to encode the compound's molecular structure.
CN1C=C(C=N1)C2CC2CN.Cl.ClThe structure features a cyclopropyl group attached to a methanamine moiety, with a 1-methylpyrazole substituent. The presence of two chloride ions indicates that it exists as a dihydrochloride salt.
The chemical reactivity of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride is characterized by several key reactions:
The mechanism of action for compounds like [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride often involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives are known to exhibit diverse pharmacological activities including anti-inflammatory, analgesic, and antipyretic effects:
The physical and chemical properties of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride include:
The applications of [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride span several fields:
Through these analyses, it is evident that [1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride holds considerable promise for future research and applications across various scientific disciplines.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7